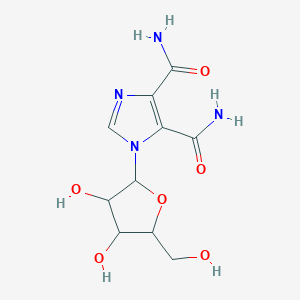![molecular formula C23H25Cl3F3NO B14004741 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol CAS No. 68798-42-5](/img/structure/B14004741.png)
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol is a complex organic compound with the molecular formula C23H25Cl3F3NO and a molecular weight of 494.805 g/mol . This compound is characterized by the presence of dichloro, trifluoromethyl, and phenanthrenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation, trifluoromethylation, and phenanthrene ring formation. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers .
Scientific Research Applications
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone
- 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]methanol
Uniqueness
1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable for various applications .
Properties
CAS No. |
68798-42-5 |
|---|---|
Molecular Formula |
C23H25Cl3F3NO |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C23H24Cl2F3NO.ClH/c1-3-7-29(8-4-2)13-22(30)20-12-19-18(10-15(24)11-21(19)25)17-9-14(23(26,27)28)5-6-16(17)20;/h5-6,9-12,22,30H,3-4,7-8,13H2,1-2H3;1H |
InChI Key |
WLBSSAUWVZDMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


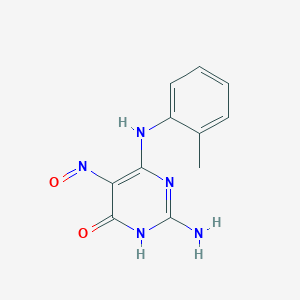
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)

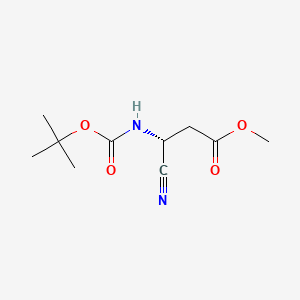
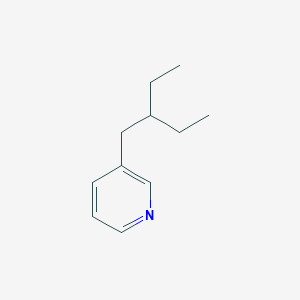
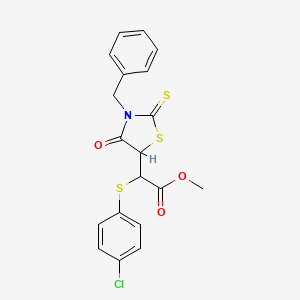
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)
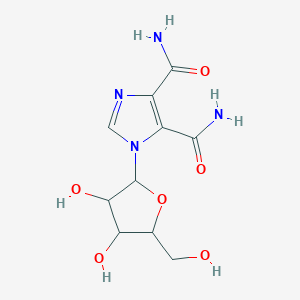
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
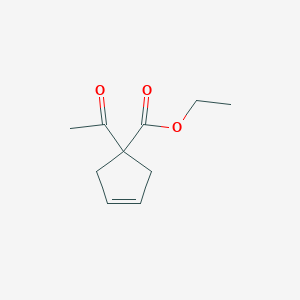
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
